3-[1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid is an organic compound classified as a pyrrole derivative. This compound features a pyrrole ring that is substituted with a 2,4-dimethylphenyl group and a 4-fluorophenyl group, alongside a propanoic acid moiety. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through multi-step organic reactions, which typically involve the formation of the pyrrole ring and subsequent substitutions to introduce the necessary functional groups.
The synthesis of 3-[1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid typically follows these steps:
Industrial production may utilize optimized synthetic routes that include continuous flow reactors and high-throughput screening for reaction conditions. Catalysts may also be employed to enhance yield and reduce reaction times.
The molecular structure of 3-[1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid can be described as follows:
Property | Value |
---|---|
Molecular Formula | C21H20FNO2 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 3-[1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid |
InChI | InChI=1S/C21H20FNO2/c1-14-3-8-19(13-15(14)2)23-18(10-12-21(24)25)9-11-20(23)16-4-6-17(22)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,25) |
InChI Key | KJMWLYMQBOQGQN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O)C |
3-[1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid can undergo several chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions include:
The mechanism of action for 3-[1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets and pathways depend on the context of its application in research or therapeutic settings.
The physical properties of this compound include:
Chemical properties include:
3-[1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid has diverse applications in scientific research:
This compound represents a significant interest for further research due to its unique structural characteristics and potential applications across multiple scientific domains.
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: